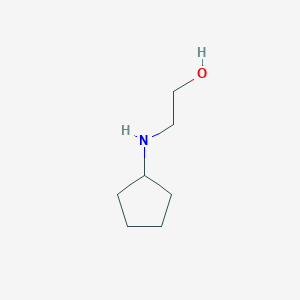

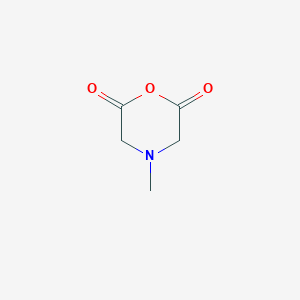

4-Methylmorpholin-2,6-dion

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-Methylmorpholine-2,6-dione has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the preparation of N-acyloxymethyl amides and esters. In biology and medicine, it can be employed in the synthesis of peptides and other biologically active molecules. The compound is also used in the pharmaceutical industry for the development of new drugs and therapeutic agents. Additionally, it has applications in materials science, where it is used to modify the properties of polymers and other materials.

Wirkmechanismus

Target of Action

4-Methylmorpholine-2,6-dione (MMD) is primarily targeted at lithium-ion batteries (LIBs). It plays a crucial role in improving the cycling stability of LIBs under high temperature and high voltage conditions .

Mode of Action

MMD, which possesses anhydride and amine functional groups, can construct a dense and stable cathode-electrolyte-interface (CEI) film on solid and electrolyte interphase . This interaction with its target results in an automatic improvement in the cycling stability of LIBs .

Biochemical Pathways

The primary biochemical pathway affected by MMD involves the inhibition of carbonate decomposition. MMD effectively captures hydrofluoric acid and water in the electrolyte, which adequately inhibits carbonate decomposition .

Pharmacokinetics

The introduction of a small amount of 0.03% MMD into the baseline electrolyte improves the capacity retention rate of Li||LCO batteries from 65.8% to 83.5% after 200 cycles at 3.0 to 4.6 V under 1C .

Result of Action

The molecular and cellular effects of MMD’s action are evident in the improved performance of LIBs. Theoretical calculations and experiments have shown that MMD can be preferentially oxidized before these solvents through C-C bond cleavage, thereby constructing a thin and robust CEI layer on the LCO surface .

Action Environment

Environmental factors, particularly temperature and voltage, significantly influence MMD’s action, efficacy, and stability. MMD can automatically improve the cycling stability of LIBs under high temperature and high voltage conditions .

Biochemische Analyse

Biochemical Properties

4-Methylmorpholine-2,6-dione plays a significant role in biochemical reactions, particularly as an electrolyte additive in lithium-ion batteries. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to construct a dense and stable cathode-electrolyte-interface (CEI) film on the solid and electrolyte interphase, which improves the cycling stability of lithium-ion batteries at high temperatures and high voltages . The compound’s anhydride and amine functional groups are crucial for these interactions, as they can effectively capture hydrofluoric acid and water in the electrolyte, inhibiting carbonate decomposition and protecting the internal structure of LiCoO2 .

Cellular Effects

4-Methylmorpholine-2,6-dione influences various cellular processes. It has been observed to enhance the stability of lithium-ion batteries by forming a robust CEI layer on the surface of LiCoO2. This layer helps in maintaining the structural integrity of the cells under high voltage and temperature conditions . The compound’s ability to capture hydrofluoric acid and water also plays a role in protecting the cells from degradation, thereby extending their lifespan .

Molecular Mechanism

At the molecular level, 4-Methylmorpholine-2,6-dione exerts its effects through several mechanisms. It can be preferentially oxidized ahead of other solvents through C-C bond breaking, which leads to the formation of a thin and robust CEI layer on the LiCoO2 surface . This process involves the interaction of the compound’s anhydride and amine functional groups with the electrolyte, resulting in the stabilization of the electrolyte interface and protection of the internal structure of LiCoO2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylmorpholine-2,6-dione have been studied over time. It has been found that adding a trace amount of 0.03% of the compound to the baseline electrolyte can significantly improve the capacity retention rate of Li||LCO cells from 65.8% to 83.5% after 200 cycles at 1C between 3.0 and 4.6 V . Even at ultra-high voltages of 4.7 V, the retained capacity of MMD-containing Li||LCO half-cells improved from 91 to 122 mAh g^-1 after 200 cycles at 1C . These findings indicate that 4-Methylmorpholine-2,6-dione is stable and effective over extended periods in laboratory settings.

Dosage Effects in Animal Models

While specific studies on the dosage effects of 4-Methylmorpholine-2,6-dione in animal models are limited, its impact on lithium-ion batteries suggests that varying dosages can influence its effectiveness. Higher concentrations of the compound may lead to more robust CEI layer formation, enhancing the stability and lifespan of the cells . Excessive dosages could potentially lead to adverse effects, such as increased toxicity or degradation of the electrolyte.

Metabolic Pathways

4-Methylmorpholine-2,6-dione is involved in metabolic pathways related to the stabilization of lithium-ion batteries. It interacts with enzymes and cofactors that facilitate the formation of the CEI layer on the LiCoO2 surface . This interaction helps in maintaining the structural integrity of the cells and preventing degradation under high voltage and temperature conditions .

Transport and Distribution

Within cells and tissues, 4-Methylmorpholine-2,6-dione is transported and distributed through interactions with transporters and binding proteins. These interactions help in localizing the compound to specific areas where it can exert its stabilizing effects on the electrolyte interface . The compound’s ability to capture hydrofluoric acid and water also aids in its distribution and effectiveness within the cells .

Subcellular Localization

4-Methylmorpholine-2,6-dione is localized to specific subcellular compartments where it can effectively stabilize the electrolyte interface. The compound’s anhydride and amine functional groups play a crucial role in directing it to these compartments, ensuring its proper function and activity . This localization is essential for maintaining the structural integrity of the cells and preventing degradation under high voltage and temperature conditions .

Vorbereitungsmethoden

4-Methylmorpholine-2,6-dione can be synthesized through various methods. One common synthetic route involves the reaction of a precursor compound with acetic anhydride. For example, a mixture of the precursor (500 mg, 3.40 mmol) and acetic anhydride (5 mL) is stirred at 165°C for 30 minutes. The reaction mixture is then cooled to room temperature and evaporated in vacuo to yield 4-Methylmorpholine-2,6-dione as a brown oil . This compound can be used in subsequent reactions without further purification .

Analyse Chemischer Reaktionen

4-Methylmorpholine-2,6-dione undergoes various chemical reactions, primarily serving as a coupling reagent in organic synthesis. It is particularly valuable for the formation of amide bonds. The compound can participate in oxidation, reduction, and substitution reactions, depending on the reagents and conditions used. Common reagents include acetic anhydride and other anhydrides, which facilitate the formation of amide and ester bonds. The major products formed from these reactions are typically N-acyloxymethyl amides and esters.

Vergleich Mit ähnlichen Verbindungen

4-Methylmorpholine-2,6-dione can be compared with other similar compounds, such as morpholine and its derivatives. Morpholine (1,4-oxazinane) is a six-membered ring containing both nitrogen and oxygen atoms . It is widely used in organic synthesis and has applications in the production of pharmaceuticals, agrochemicals, and other industrial products . Compared to morpholine, 4-Methylmorpholine-2,6-dione is unique in its ability to act as a coupling reagent for the formation of amide bonds. Other similar compounds include N-methyliminodiacetic acid anhydride and various morpholine derivatives .

Eigenschaften

IUPAC Name |

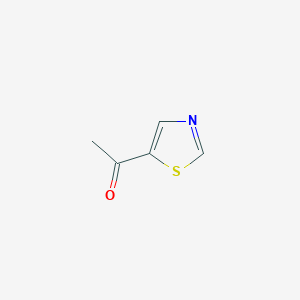

4-methylmorpholine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQJBZHMORPBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558874 | |

| Record name | 4-Methylmorpholine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13480-36-9 | |

| Record name | 4-Methylmorpholine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLMORPHOLINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Methylmorpholine-2,6-dione (MMOD) in enhancing the performance of high-voltage LiCoO2-based batteries?

A1: While the provided abstracts lack specific details on the mechanism, research suggests that MMOD, as an electrolyte additive, can improve the interfacial stability between the LiCoO2 cathode and the electrolyte at high voltages [, ]. This enhanced stability is crucial for high-voltage operation, which often leads to electrolyte decomposition and capacity fading. While the exact interactions require further investigation, MMOD likely forms a protective layer on the cathode surface, hindering unwanted side reactions and improving the battery's cycling performance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)